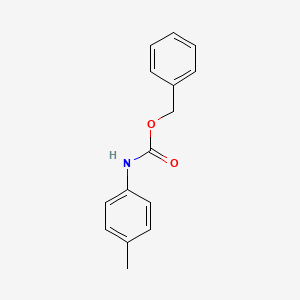
benzyl N-(4-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to the nitrogen atom of a carbamate functional group, which is further connected to a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl N-(4-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of benzyl isocyanate and 4-methylphenol. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate
Reduction: Amines
Substitution: Substituted benzyl or phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of benzyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar structure but lacks the 4-methylphenyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(4-methylphenyl)carbamate is unique due to the presence of both benzyl and 4-methylphenyl groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
7625-64-1 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
benzyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-12-7-9-14(10-8-12)16-15(17)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
VPKOEGIQXNQBHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


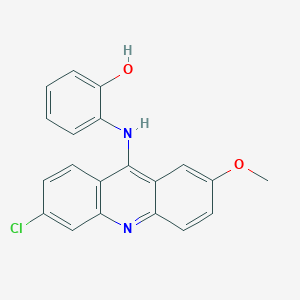
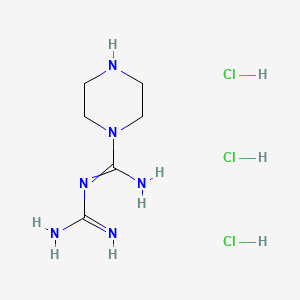
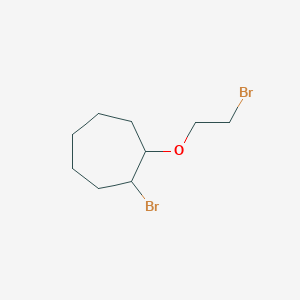
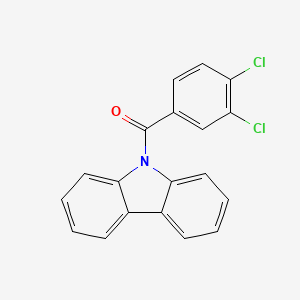
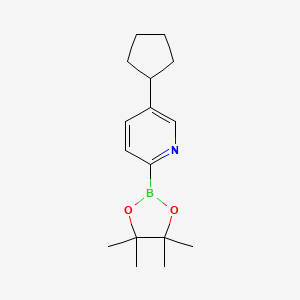
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)
![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)
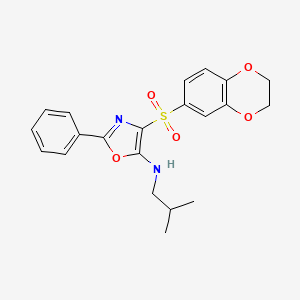
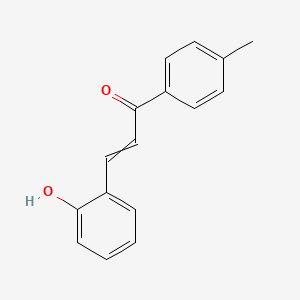
![7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester](/img/structure/B14125547.png)
![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125560.png)
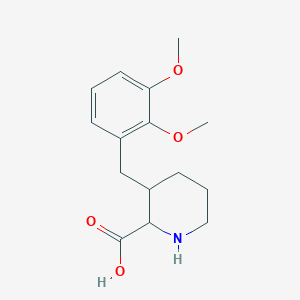
![methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B14125568.png)
![N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide](/img/structure/B14125569.png)
